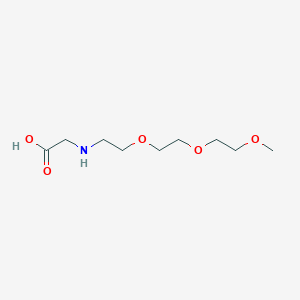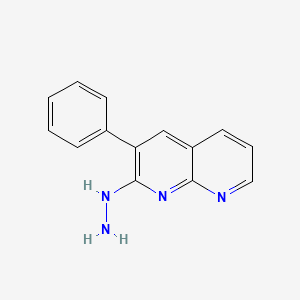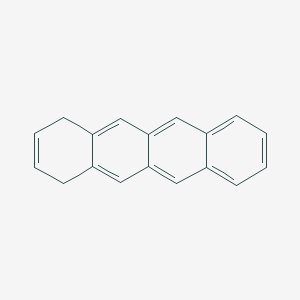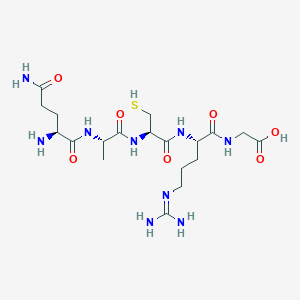![molecular formula C15H21NO5 B12564265 Benzamide, N-[cis-2-(2,2-dimethoxyethyl)-1,3-dioxan-5-yl]- CAS No. 296766-47-7](/img/structure/B12564265.png)
Benzamide, N-[cis-2-(2,2-dimethoxyethyl)-1,3-dioxan-5-yl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzamide, N-[cis-2-(2,2-dimethoxyethyl)-1,3-dioxan-5-yl]-: is a chemical compound with the molecular formula C15H21NO5 and a molecular weight of 295.33 g/mol This compound is characterized by the presence of a benzamide group attached to a dioxane ring, which is further substituted with a dimethoxyethyl group
Preparation Methods
The synthesis of Benzamide, N-[cis-2-(2,2-dimethoxyethyl)-1,3-dioxan-5-yl]- typically involves the reaction of benzamide derivatives with dioxane compounds under specific reaction conditions. One common method includes the use of 2,2-dimethoxyethyl as a starting material, which undergoes a series of chemical reactions to form the desired product. The reaction conditions often involve the use of acidic or basic catalysts to facilitate the formation of the dioxane ring and the subsequent attachment of the benzamide group .
Chemical Reactions Analysis
Benzamide, N-[cis-2-(2,2-dimethoxyethyl)-1,3-dioxan-5-yl]-: undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as or , leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like or , resulting in the formation of reduced products.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Scientific Research Applications
Benzamide, N-[cis-2-(2,2-dimethoxyethyl)-1,3-dioxan-5-yl]-: has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including and properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Benzamide, N-[cis-2-(2,2-dimethoxyethyl)-1,3-dioxan-5-yl]- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors , modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Benzamide, N-[cis-2-(2,2-dimethoxyethyl)-1,3-dioxan-5-yl]-: can be compared with other similar compounds, such as:
- Benzamide, N-[cis-2-(2,2-dimethoxyethyl)-1,3-dioxan-4-yl]-
- Benzamide, N-[cis-2-(2,2-dimethoxyethyl)-1,3-dioxan-6-yl]-
These compounds share similar structural features but differ in the position of the dioxane ring substitution, which can lead to variations in their chemical and biological properties.
Properties
CAS No. |
296766-47-7 |
|---|---|
Molecular Formula |
C15H21NO5 |
Molecular Weight |
295.33 g/mol |
IUPAC Name |
N-[2-(2,2-dimethoxyethyl)-1,3-dioxan-5-yl]benzamide |
InChI |
InChI=1S/C15H21NO5/c1-18-13(19-2)8-14-20-9-12(10-21-14)16-15(17)11-6-4-3-5-7-11/h3-7,12-14H,8-10H2,1-2H3,(H,16,17) |
InChI Key |
OZIGNWQWGOUFQD-UHFFFAOYSA-N |
Canonical SMILES |
COC(CC1OCC(CO1)NC(=O)C2=CC=CC=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


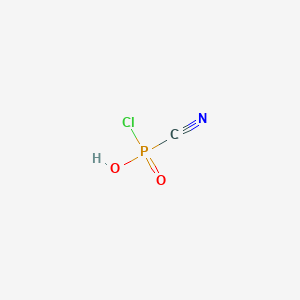
![3-[(2-Methoxyphenyl)sulfanyl]-2,3-dihydro-1H-1lambda~6~-thiophene-1,1-dione](/img/structure/B12564193.png)
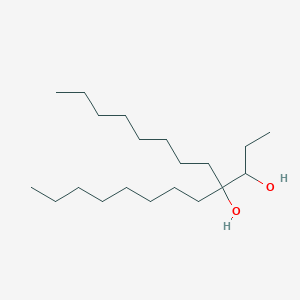
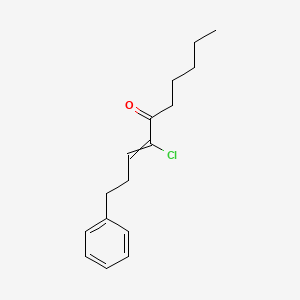
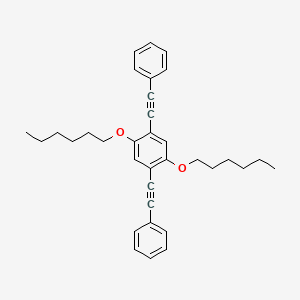
![Propanedinitrile, [[2-(1,3-dithiol-2-ylidene)-1,3-dithiol-4-yl]methylene]-](/img/structure/B12564217.png)
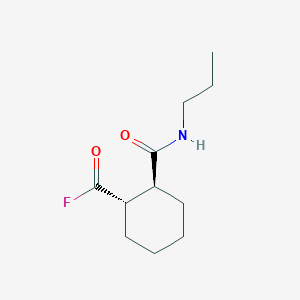
![6-Methyl-2,3-dihydro-4H-[1,2,4]triazino[4,3-c]quinazolin-4-one](/img/structure/B12564234.png)
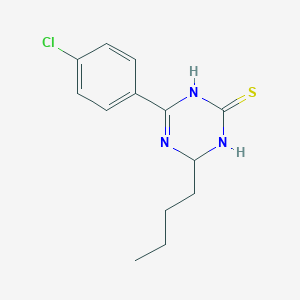
![Methyl 4-{[2-(4-aminophenyl)-2-oxoethyl]amino}benzoate](/img/structure/B12564255.png)
